molecular formula C13H12N2O B8779814 4-(5-Ethylpyrimidin-2-yl)benzaldehyde CAS No. 545424-38-2

4-(5-Ethylpyrimidin-2-yl)benzaldehyde

Cat. No.: B8779814
CAS No.: 545424-38-2
M. Wt: 212.25 g/mol
InChI Key: PLNNDOACTGPLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethylpyrimidin-2-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the para position with a 5-ethylpyrimidin-2-yl group. This structure combines the electrophilic aldehyde group with a pyrimidine ring, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacophores or functional materials.

Properties

CAS No.

545424-38-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(5-ethylpyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C13H12N2O/c1-2-10-7-14-13(15-8-10)12-5-3-11(9-16)4-6-12/h3-9H,2H2,1H3

InChI Key

PLNNDOACTGPLEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(N,N-Dimethylamino)benzaldehyde ()
  • Structure: Benzaldehyde substituted with a dimethylamino group at the para position.
  • Synthesis : Reacts with indole derivatives to form cyanine dyes (e.g., compound 8a in 78% yield).
  • Key Difference: The dimethylamino group enhances electron-donating properties, increasing reactivity in condensation reactions compared to the pyrimidine-based analog .
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde ()
  • Structure : Ethoxy linker bridges the benzaldehyde and 5-ethylpyridine groups.
  • Synthesis : Prepared via literature methods (yield unspecified).
  • Key Difference : The pyridine ring and ethoxy spacer may improve solubility and bioavailability, as seen in its use for antibacterial/antifungal studies .
Bicyclic Derivatives ()
  • Examples :
    • Compound 23 (): 5-Ethylpyrimidin-2-yl linked to a piperidine-oxazine-benzonitrile framework (54% yield).
    • Compound 16 (): 5-Ethylpyrimidin-2-yl attached to an azabicyclo[3.2.1]octane system (47% yield).
  • Key Difference : Increased structural complexity correlates with reduced yields (47–54% vs. 78% for simpler analogs), highlighting synthetic challenges in multi-step reactions .

Reactivity and Functional Group Analysis

Compound Aldehyde Reactivity Heterocycle Influence Key Applications
4-(5-Ethylpyrimidin-2-yl)benzaldehyde Electrophilic for nucleophilic additions Pyrimidine: Enhances π-stacking Intermediate for kinase inhibitors (inferred)
4-(N,N-Dimethylamino)benzaldehyde Enhanced by electron-donating -NMe₂ None (non-heterocyclic) Cyanine dye synthesis
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Moderate (ether spacer reduces conjugation) Pyridine: Improves solubility Antimicrobial agents

Notes:

  • The pyrimidine ring in this compound may facilitate hydrogen bonding and π-π interactions, critical for target binding in drug design.
  • Ethyl substituents on heterocycles (pyrimidine/pyridine) likely enhance lipophilicity, affecting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.